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Compound of Interest

Compound Name: 1,4-Thiazepan-5-one

Cat. No.: B1267140

Abstract: The 1,4-thiazepine core is a privileged seven-membered heterocyclic scaffold
containing nitrogen and sulfur atoms. This structural motif is present in a variety of
pharmacologically significant compounds, demonstrating a broad spectrum of biological
activities.[1] Although drugs containing the 1,4-thiazepine ring are not common, numerous
derivatives have shown promising therapeutic potential, making them an active area of
research in medicinal chemistry.[2][3] This guide provides a comprehensive overview of the
synthesis, structure-activity relationships (SAR), and therapeutic applications of 1,4-thiazepine
derivatives. It includes detailed experimental protocols for key synthetic and analytical
methods, quantitative biological activity data, and diagrams of relevant biological pathways and
experimental workflows to serve as a valuable resource for researchers and drug development
professionals.

Synthesis of the 1,4-Thiazepine Core

The synthesis of the 1,4-thiazepine ring system can be achieved through various synthetic
strategies. Common approaches often involve cyclization reactions that form the seven-
membered ring. Key methods include the reaction of chalcones with aminothiophenols and ring
expansion reactions.[1][4]

A prevalent and efficient method involves the acid-catalyzed condensation reaction of
substituted chalcones (a,B-unsaturated ketones) with 2-aminothiophenol.[5] Another innovative
approach utilizes a Staudinger ketene-imine cycloaddition followed by a base-induced ring
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expansion to yield tetrahydro-1,4-thiazepines.[2] This latter method is particularly useful for

generating stereochemically complex molecules.[2]

Below is a generalized workflow for the synthesis of 1,4-benzothiazepine derivatives from

chalcones.
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Caption: General workflow for 1,4-benzothiazepine synthesis.

Therapeutic Applications and Biological Activities

1,4-Thiazepine derivatives have been investigated for a wide array of therapeutic applications,
owing to their diverse pharmacological activities. These include anticancer, cardiovascular,
antimicrobial, and antiparasitic effects.

Anticancer Activity

Certain 1,4-thiazepine derivatives have demonstrated significant potential as anticancer
agents, particularly against drug-resistant cancer cell lines.[6] Tricyclic pyrido[2,3-b][1]
[2]benzothiazepines, for instance, have shown potent inhibitory activity against paclitaxel-
resistant non-small cell lung cancer (NSCLC) cells (H460TaxR), while exhibiting much lower
toxicity toward normal human fibroblasts.[6]

Some enyne-modified 1,4-thiazepines have been identified as inhibitors of the Epidermal
Growth Factor Receptor (EGFR), a key target in many cancers.[7] These compounds induce
apoptosis in cancer cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating
the pro-apoptotic protein Bax.[7]

The screening process to identify these potent anticancer agents often follows a multi-round,
converging strategy.
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Caption: Converging screening workflow for anticancer agents.[6]

Table 1: Anticancer Activity of Tricyclic Thiazepine Derivatives against NSCLC Cell Lines|[6]
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H460 ECso H460TaxR NHFB ECso

Compound R* R?

(uM) ECso (UM) (uM)
1w H 4-MePh <1.0 <1.0 >100
9 6-Me 4-MePh <1.0 <1.0 > 100
10 7-Me 4-MePh <1.0 <1.0 > 100
11 8-Me 4-MePh <1.0 <1.0 > 100
12 9-Me 4-MePh <1.0 <1.0 > 100
14 7-Cl 4-MePh <1.0 <1.0 > 100
2 H Ph > 100 > 100 > 100
3 H 2-MePh > 100 > 100 > 100
4 H 3-MePh > 100 > 100 > 100
5 H 4-MeOPh > 100 > 100 > 100

NSCLC: Non-Small Cell Lung Cancer; NHFB: Normal Human Fibroblasts; TaxR: Paclitaxel-
Resistant

Structure-Activity Relationship (SAR) Insights:

e The sulfone moiety is pivotal for anticancer activity, with sulfone analogs showing
significantly higher cytotoxicity than their sulfide counterparts.[6]

 For tricyclic thiazepines, the substituent on the B ring plays a crucial role. A 4-methylphenyl
group at the R2 position was found to be more active than other substituents like phenyl,
methoxyphenyl, or fluorophenyl groups.[6]

e The position of the methyl group on the phenyl ring is critical; compounds with 2-methyl or 3-
methyl substitutions were inactive.[6]

Cardiovascular Activity
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1,4-Benzothiazepine derivatives are well-known for their cardiovascular effects, most notably
as calcium channel blockers.[8] They are one of the three principal structural classes of L-type
calcium channel antagonists, alongside phenylalkylamines and dihydropyridines.[8]

More recently, novel 1,4-benzothiazepines have been developed as dual-acting agents for
heart failure treatment. These compounds can prevent Ca2* leakage through the ryanodine
receptor 2 (RyR2) and simultaneously enhance the activity of the sarco-endoplasmic reticulum
Ca?*-ATPase 2a (SERCAZ2a).[9] This dual action helps restore normal calcium cycling in
cardiomyocytes, improving cardiac function.
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Caption: Cardiomyocyte Ca?* signaling and 1,4-thiazepine action.[9]

Table 2: Cardiovascular Activity of Novel 1,4-Benzothiazepine Derivatives[9]
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Compound RyR2 Stabilization (HEK- SERCAZ2a Activation
293 ER) ECso (nM) (Mouse SR) ECso (nM)

12a 1000 383

ARM210 1000 1000

1llc 1000 >10000

11d 1000 >10000

10 1000 1000

12c 1000 1000

HEK-293 ER: Human Embryonic Kidney 293 cell Endoplasmic Reticulum; Mouse SR: Mouse
heart Sarcoplasmic Reticulum

Antimicrobial and Antiparasitic Activity

Various 1,4-thiazepine derivatives have been synthesized and evaluated for their antimicrobial
properties against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][10]
The biological effect is often concentration-dependent, with higher concentrations leading to
larger zones of inhibition.[4] The presence of electron-withdrawing groups, such as halogens
and nitro groups, can enhance the antibacterial effect.[4]

Furthermore, bicyclic thiazolidinyl-1,4-thiazepines have been identified as potential agents
against the parasite Trypanosoma brucei brucei, the causative agent of African
trypanosomiasis.[11]

Table 3: Antibacterial Activity of Selected 1,4-Thiazepine Derivatives (Inhibition Zone Diameter
in mm)[4]
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. P.
S. aureus E. coli .
Compoun Pneumon aeruginos
R' (100 . (100
d ia (100 a (100
mg/mL) mg/mL)
mg/mL) mg/mL)
J17 H Cl 23 21 22 20
J19 H NO:2 24 22 23 21
J21 Br Cl 25 23 24 22
J24 H NO:z 22 20 21 19
J26 Cl Cl 24 22 23 21
J28 Br NO:z 26 24 25 23

| 330 | NO2 | NO2 | 27 | 25 | 26 | 24 |

Key Experimental Protocols
General Protocol for the Synthesis of 1,4-Thiazepines
via Chalcone Cyclization[4]

This protocol describes the synthesis of 1,4-thiazepine derivatives from chalcones and ortho-

mercaptoaniline.

Materials:

o Substituted chalcone (1 mole equivalent)

o Ortho-mercaptoaniline (2-aminothiophenol) (1 mole equivalent)

o Ethanol (solvent)

¢ Piperidine or other suitable base (catalyst)

¢ Round-bottom flask

o Reflux condenser
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Heating mantle
Thin-Layer Chromatography (TLC) plate

Recrystallization solvent (e.g., ethanol)

Procedure:

Dissolve one mole equivalent of the substituted chalcone in a minimal amount of ethanol in a
round-bottom flask.

Add one mole equivalent of ortho-mercaptoaniline to the solution.

Add a few drops of piperidine to the mixture to create an alkaline medium.

Attach a reflux condenser and heat the reaction mixture under reflux for 4-6 hours.
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature.

Pour the cooled mixture into ice-cold water.

Collect the precipitated solid product by vacuum filtration.

Wash the solid with cold water and dry it.

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to
obtain the pure 1,4-thiazepine derivative.

Characterize the final product using spectroscopic methods (FT-IR, *H-NMR, 3C-NMR) and
elemental analysis.

Protocol for In Vitro Anticancer Cell Viability Assay (MTT
Assay)[7][8]

This protocol outlines a general method for assessing the cytotoxicity of 1,4-thiazepine

derivatives against cancer cell lines.
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Materials:

e Cancer cell lines (e.g., H460, MCF-7) and a normal cell line (e.g., NHFB)
o Complete cell culture medium (e.g., DMEM with 10% FBS)

o 96-well microtiter plates

e 1 4-Thiazepine derivatives dissolved in DMSO (stock solutions)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

¢ Solubilization buffer (e.g., DMSO or a solution of SDS in HCI)
e Multi-channel pipette

e CO:z2 incubator (37°C, 5% CO2)

e Microplate reader

Procedure:

e Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 uL of
complete medium.

 Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere to allow cell attachment.

o Prepare serial dilutions of the test compounds (1,4-thiazepine derivatives) in the culture
medium from the DMSO stock. The final DMSO concentration should be less than 0.5%.
Include a vehicle control (medium with DMSO) and a positive control (e.g., paclitaxel).

e Remove the medium from the wells and add 100 pL of the medium containing the different
concentrations of the test compounds.

 Incubate the plate for another 48-72 hours.

 After incubation, add 20 pL of MTT solution to each well and incubate for 3-4 hours at 37°C.
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o Carefully remove the medium containing MTT.

e Add 150 pL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan
crystals.

o Shake the plate gently for 10-15 minutes to ensure complete dissolution.
o Measure the absorbance at a wavelength of 570 nm using a microplate reader.
o Calculate the percentage of cell viability for each concentration relative to the vehicle control.

o Determine the ECso or ICso value (the concentration of the compound that causes 50%
inhibition of cell growth) by plotting a dose-response curve.

Conclusion and Future Outlook

The 1,4-thiazepine scaffold continues to be a versatile and valuable template in medicinal
chemistry.[1] Derivatives have shown significant efficacy in diverse therapeutic areas, including
oncology and cardiovascular disease.[6][9] The development of multi-target agents, such as
the dual RyR2-stabilizing and SERCA2a-stimulating compounds, highlights the potential for
creating innovative therapies for complex diseases like heart failure.[9] Future research should
focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds,
exploring novel synthetic methodologies to expand chemical diversity, and further elucidating
the mechanisms of action through advanced biological and computational studies. The
continued exploration of 1,4-thiazepine derivatives holds great promise for the discovery of
next-generation therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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